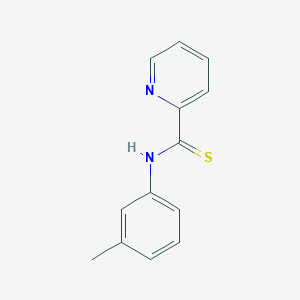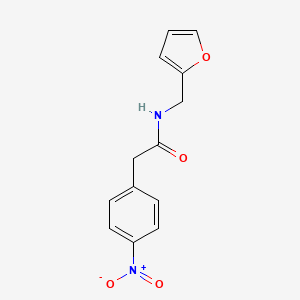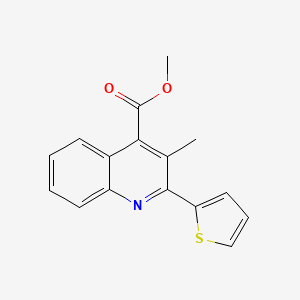
2-chloro-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is a chemical compound that is widely used in scientific research. It is a member of the acrylamide family of compounds and has been the subject of extensive research due to its potential as a therapeutic agent.
作用機序
The exact mechanism of action of 2-chloro-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This inhibition can lead to the suppression of inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which can lead to the suppression of inflammation. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide in lab experiments is its potential as a therapeutic agent. It has been shown to have a variety of anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the treatment of various diseases. Additionally, it has been shown to have low toxicity, making it a safe compound to work with in the lab.
However, there are also limitations to using this compound in lab experiments. One limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects on various cellular processes.
将来の方向性
There are many potential future directions for the study of 2-chloro-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide. One direction is the further exploration of its potential as a therapeutic agent. This could involve the development of new formulations with improved solubility and bioavailability, as well as the testing of its efficacy in various disease models.
Another direction is the further investigation of its mechanism of action. This could involve the identification of its molecular targets and the development of new compounds with similar activity.
Overall, 2-chloro-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is a promising compound with a wide range of potential applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for the treatment of various diseases, and its low toxicity makes it a safe compound to work with in the lab. As research on this compound continues, it is likely that new applications and potential therapeutic uses will be discovered.
合成法
The synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide is a multi-step process that involves the reaction of various chemical reagents. The exact method of synthesis can vary depending on the intended use of the compound. However, the general process involves the reaction of 2-methyl-5-nitroaniline with chloroacetyl chloride to form 2-chloro-N-(2-methyl-5-nitrophenyl)acetamide, which is then reacted with phenylacetic acid to yield the final product.
科学的研究の応用
2-chloro-N-(2-methyl-5-nitrophenyl)-3-phenylacrylamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been studied for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
(Z)-2-chloro-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-7-8-13(19(21)22)10-15(11)18-16(20)14(17)9-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,20)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAIMHGMIZWUQJ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CC=C2)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-chloro-N-(2-methyl-5-nitrophenyl)-3-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5778580.png)

![3-[(3-chlorophenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5778599.png)

![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)
![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)

![N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
